PQR620

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

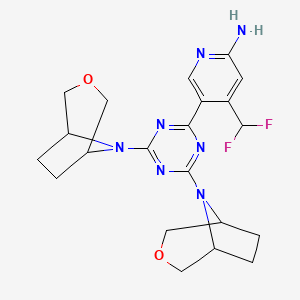

5-[4,6-bis(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25F2N7O2/c22-18(23)15-5-17(24)25-6-16(15)19-26-20(29-11-1-2-12(29)8-31-7-11)28-21(27-19)30-13-3-4-14(30)10-32-9-13/h5-6,11-14,18H,1-4,7-10H2,(H2,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGDKPWVVBKHRDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2COCC1N2C3=NC(=NC(=N3)C4=CN=C(C=C4C(F)F)N)N5C6CCC5COC6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25F2N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PQR620: A Technical Overview of a Novel Dual mTORC1/mTORC2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PQR620, a potent, selective, and brain-penetrant dual inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1) and complex 2 (mTORC2). This compound has demonstrated significant anti-tumor activity in various preclinical cancer models and shows promise in the treatment of neurological disorders. This document summarizes its mechanism of action, key preclinical data, and detailed experimental protocols from pivotal studies.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the kinase domain of mTOR, effectively blocking the signaling of both mTORC1 and mTORC2.[1] Unlike allosteric inhibitors like rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1, dual mTORC1/mTORC2 inhibitors like this compound offer a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway.[2][3] This pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, and its overactivation is a common feature in many cancers and neurological diseases.[1][4]

The inhibition of mTORC1 by this compound leads to the reduced phosphorylation of downstream effectors such as p70 S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are crucial for protein synthesis and cell growth.[2] The concurrent inhibition of mTORC2 results in the decreased phosphorylation of AKT at serine 473 (p-AKT S473), a key event in the full activation of AKT, thereby further disrupting pro-survival signaling.[2]

Below is a diagram illustrating the central role of this compound in the mTOR signaling cascade.

Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.

Quantitative Preclinical Data

This compound has been evaluated in a range of in vitro and in vivo models, demonstrating its potency and selectivity. The following tables summarize key quantitative data from published studies.

In Vitro Potency and Selectivity

| Parameter | Value | Cell Line/Assay | Reference |

| mTOR Binding Affinity (Kd) | 6 nM | Enzymatic Assay | [5][6] |

| mTOR Kinase Activity (Ki) | 10.8 nM | Biochemical Assay | [7] |

| Selectivity (mTOR vs. PI3Kα) | >1000-fold | Enzymatic Binding Assays | [8] |

| p-AKT (S473) Inhibition IC50 | 0.2 µM | A2058 Melanoma Cells | [8] |

| p-S6 (S235/236) Inhibition IC50 | 0.1 µM | A2058 Melanoma Cells | [8] |

| Median IC50 in Lymphoma Cell Lines | 250 nM | 56 Lymphoma Cell Lines | [2] |

In Vivo Pharmacokinetics in Mice

| Parameter | Value | Dosing | Reference |

| Maximum Concentration (Cmax) in Plasma | 4.8 µg/mL | 50 mg/kg, oral | [5][6] |

| Maximum Concentration (Cmax) in Brain | 7.7 µg/mL | 50 mg/kg, oral | [5][6] |

| Time to Maximum Concentration (Tmax) in Plasma and Brain | 30 minutes | 50 mg/kg, oral | [4][5][6] |

| Half-life (t1/2) in Plasma and Brain | ~5 hours | 50 mg/kg, oral | [4][5][6] |

| Brain-to-Plasma Ratio | ~1.6 | Not Specified | [9] |

In Vivo Efficacy

| Cancer Model | Treatment | Outcome | Reference |

| Ovarian Carcinoma (OVCAR-3) Xenograft | Daily oral dosing | Significant tumor growth inhibition | [4][5][6][7] |

| Non-Small Cell Lung Cancer (NSCLC) Xenograft | Daily oral dosing | Potent inhibition of primary tumor growth | [10] |

| Lymphoma Xenograft | Single agent and in combination with Venetoclax | Anti-tumor activity validated | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments conducted with this compound.

Cell Viability and Apoptosis Assays

Objective: To determine the anti-proliferative and apoptotic effects of this compound on cancer cell lines.

Protocol:

-

Cell Culture: Lymphoma cell lines were cultured in RPMI-1640 medium supplemented with 10% or 20% fetal bovine serum, 1% penicillin/streptomycin, and 1% L-glutamine at 37°C in a 5% CO2 humidified atmosphere.

-

Drug Treatment: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours.

-

Viability Assessment: Cell viability was measured using the CellTiter-Glo Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a plate reader.

-

Apoptosis Analysis: Apoptosis was assessed by flow cytometry using Annexin V and Propidium Iodide (PI) staining. Cells were treated with this compound for 48 hours, then washed and stained with Annexin V-FITC and PI before analysis.

Western Blot Analysis

Objective: To confirm the inhibition of mTORC1 and mTORC2 signaling pathways by this compound.

Protocol:

-

Protein Extraction: Cells were treated with this compound for the indicated times and concentrations. Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using the BCA Protein Assay Kit (Thermo Fisher Scientific).

-

SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against p-AKT (Ser473), AKT, p-S6 (Ser235/236), S6, p-4E-BP1 (Thr37/46), 4E-BP1, and a loading control (e.g., GAPDH or β-actin).

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Protocol:

-

Animal Model: Severe combined immunodeficient (SCID) mice were used.

-

Tumor Implantation: Cancer cells (e.g., OVCAR-3, primary NSCLC cells) were subcutaneously injected into the flanks of the mice.

-

Treatment: Once tumors reached a palpable size (e.g., ~100 mm³), mice were randomized into treatment and control groups. This compound was administered daily by oral gavage. The control group received the vehicle.

-

Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length × width²) / 2.

-

Endpoint: The study was terminated when tumors in the control group reached a predetermined size. Tumors were then excised for further analysis (e.g., Western blot, immunohistochemistry).

The following diagram outlines a typical in vivo experimental workflow.

Caption: A standard workflow for in vivo xenograft studies.

Applications in Neurological Disorders

Beyond its applications in oncology, this compound's ability to cross the blood-brain barrier has made it a candidate for treating neurological disorders characterized by mTOR hyperactivation.[3][4] Preclinical studies have shown that this compound can attenuate epileptic seizures in a mouse model of tuberous sclerosis complex (TSC) and reduce levels of mutant huntingtin protein in cell models of Huntington's disease.[3][4][7]

Summary and Future Directions

This compound is a promising dual mTORC1/mTORC2 inhibitor with a favorable preclinical profile. Its potent and selective activity, combined with its ability to penetrate the central nervous system, supports its further development for the treatment of various cancers and neurological disorders. Ongoing and future research will likely focus on clinical trials to establish its safety and efficacy in human patients, as well as on identifying predictive biomarkers to guide patient selection. The combination of this compound with other targeted therapies, such as the BCL2 inhibitor venetoclax, also represents a promising therapeutic strategy.[2]

References

- 1. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Novel TORC1/2 Kinase Inhibitor this compound Has Anti-Tumor Activity in Lymphomas as a Single Agent and in Combination with Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Brain-penetrant this compound mTOR and PQR530 PI3K/mTOR inhibitor reduce huntingtin levels in cell models of HD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (this compound), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The novel, catalytic mTORC1/2 inhibitor this compound and the PI3K/mTORC1/2 inhibitor PQR530 effectively cross the blood-brain barrier and increase seizure threshold in a mouse model of chronic epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Anti-Non-Small Cell Lung Cancer Cell Activity by a mTOR Kinase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

PQR620: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Structure, Properties, and Experimental Evaluation of the Potent and Selective mTORC1/2 Inhibitor PQR620.

Introduction

This compound is a novel, orally bioavailable, and brain-penetrant small molecule inhibitor that selectively targets the mechanistic target of rapamycin (mTOR) kinase, a pivotal regulator of cell growth, proliferation, and survival.[1][2][3] As a dual inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), this compound offers a more comprehensive blockade of the PI3K/Akt/mTOR signaling pathway compared to earlier generations of mTOR inhibitors.[2][4] This technical guide provides a detailed overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies for the evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identity

This compound, with the formal name 5-[4,6-bis(3-oxa-8-azabicyclo[3.2.1]oct-8-yl)-1,3,5-triazin-2-yl]-4-(difluoromethyl)-2-pyridinamine, was rationally designed as a derivative of bimiralisib (PQR309).[5] The key structural modifications, including the substitution of a trifluoromethyl group with a difluoromethyl group and the replacement of morpholino groups with oxo-azabicyclo moieties, led to a significant increase in selectivity and potency for mTOR over phosphoinositide 3-kinases (PI3Ks).[2]

| Identifier | Value |

| IUPAC Name | 5-[4,6-bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine |

| CAS Number | 1927857-56-4[5] |

| Molecular Formula | C₂₁H₂₅F₂N₇O₂[5] |

| Molecular Weight | 445.47 g/mol |

| SMILES | C1CC2COCC1N2C3=NC(=NC(=N3)C4=CN=C(C=C4C(F)F)N)N5C6CCC5COC6 |

Physicochemical and Pharmacokinetic Properties

This compound exhibits favorable physicochemical and pharmacokinetic profiles, contributing to its potential as a therapeutic agent. It is characterized by good oral bioavailability and the ability to penetrate the blood-brain barrier.[1][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| logD (pH 7.4) | 3.47 | [2] |

| clogP | 3.06 | [2] |

| Solubility in DMSO | 6.4 mg/mL | [7][8] |

| CNS MPO Score | 3.8 | [2] |

Table 2: Pharmacokinetic Parameters of this compound in Mice (50 mg/kg, oral administration)

| Parameter | Plasma | Brain | Reference |

| Cmax | 4.8 µg/mL | 7.7 µg/mL | [9][10] |

| Tmax | 30 minutes | 30 minutes | [9][10] |

| t½ | ~5 hours | ~5 hours | [9][10] |

| AUC₀-tz | 20.5 µgh/mL | 30.6 µgh/mL | [9][10] |

Pharmacological Properties and Mechanism of Action

This compound is a potent and highly selective ATP-competitive inhibitor of mTOR, demonstrating over 1000-fold selectivity for mTOR over PI3Kα in enzymatic binding assays.[6] It effectively inhibits both mTORC1 and mTORC2, leading to the downstream suppression of key signaling proteins involved in cell growth and proliferation.

Table 3: In Vitro Potency and Cellular Activity of this compound

| Target/Assay | IC₅₀ / Kᵢ | Cell Line | Reference |

| mTOR (enzymatic binding) | Kᵢ = 10.8 nM | - | [2] |

| PI3Kα (enzymatic binding) | Kᵢ = 4.2 µM | - | |

| p-Akt (Ser473) inhibition | 0.2 µM | A2058 melanoma | [6][7][8] |

| p-S6 (Ser235/236) inhibition | 0.1 µM | A2058 melanoma | [6][7][8] |

| Cell Proliferation (median) | 250 nM | 44 lymphoma cell lines | [7] |

The mechanism of action of this compound involves the direct inhibition of mTOR kinase activity within both mTORC1 and mTORC2 complexes. This leads to reduced phosphorylation of downstream effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1) by mTORC1, and protein kinase B (Akt) at serine 473 by mTORC2.

References

- 1. 3.6. In-Vivo Xenograft Tumor Models for Drug Testing [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. clyte.tech [clyte.tech]

- 4. researchgate.net [researchgate.net]

- 5. Cell Enumeration by Crystal Violet Staining | Xin Chen Lab [pharm.ucsf.edu]

- 6. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 8. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 9. tpp.ch [tpp.ch]

- 10. researchgate.net [researchgate.net]

PQR620: A Brain-Penetrant mTORC1/2 Inhibitor for Neurological Disorders and Oncology

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

PQR620 is a novel, highly potent, and selective ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase, targeting both mTOR complex 1 (mTORC1) and mTORC2.[1][2] Developed as a brain-penetrant agent, this compound has demonstrated significant therapeutic potential in a range of preclinical models of neurological disorders and cancer. Its ability to cross the blood-brain barrier addresses a key limitation of earlier generation mTOR inhibitors, opening up new avenues for treating central nervous system (CNS) diseases where mTOR signaling is dysregulated.[3][4] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and key experimental methodologies related to this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival.[5] Dysregulation of this pathway is a hallmark of numerous human diseases, including cancer and a variety of neurological disorders such as epilepsy and Huntington's disease.[1][3][4] While first-generation mTOR inhibitors, known as rapalogs, have shown clinical utility, their allosteric mechanism of action only partially inhibits mTORC1 and does not affect mTORC2. Furthermore, their poor brain penetration has limited their application in CNS disorders.[3][4]

This compound was developed to overcome these limitations. It is a second-generation, ATP-competitive mTOR kinase inhibitor that potently and selectively blocks the activity of both mTORC1 and mTORC2.[1] A key feature of this compound is its excellent brain penetrance, allowing for effective target engagement within the CNS.[1][4] Preclinical studies have demonstrated its efficacy in reducing tumor growth in various cancer models and in mitigating seizure activity and neurodegenerative phenotypes in models of neurological disease.[1][2][4][5]

Mechanism of Action

This compound exerts its therapeutic effects by directly inhibiting the kinase activity of mTOR, a serine/threonine kinase that serves as the catalytic subunit of two distinct protein complexes: mTORC1 and mTORC2.

-

mTORC1 Inhibition: By blocking mTORC1, this compound inhibits the phosphorylation of its key downstream effectors, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). This leads to a reduction in protein synthesis, cell growth, and proliferation.

-

mTORC2 Inhibition: this compound's inhibition of mTORC2 prevents the phosphorylation and activation of Akt at serine 473, a critical step for full Akt activation. This disrupts the pro-survival signaling mediated by Akt.

The dual inhibition of mTORC1 and mTORC2 by this compound results in a more comprehensive blockade of the mTOR pathway compared to rapalogs.

Signaling Pathway Diagram

Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Biochemical and Cellular Activity

| Parameter | Value | Cell Line/Assay | Reference |

| mTOR Ki | 10.8 nM | Biochemical Assay | [1] |

| PI3Kα Selectivity | >1000-fold vs mTOR | Enzymatic Binding Assay | [6] |

| p-S6 IC50 | 85.2 nM | Cellular Assay | [1] |

| p-Akt (S473) IC50 | 190 nM | Cellular Assay | [1] |

| Lymphoma Cell Line IC50 (median) | 250 nM (72h) | 56 lymphoma cell lines | [5] |

| NSCLC Cell Proliferation Inhibition | Significant | A549, NCI-H1944 | [7] |

Table 2: Pharmacokinetic Properties

| Parameter | Value | Species | Route | Reference |

| Cmax (Plasma) | 4.8 µg/mL | C57BL/6J Mice | Oral (50 mg/kg) | [8] |

| Cmax (Brain) | 7.7 µg/mL | C57BL/6J Mice | Oral (50 mg/kg) | [8] |

| Tmax (Plasma & Brain) | 30 minutes | C57BL/6J Mice | Oral (50 mg/kg) | [8] |

| t1/2 (Plasma & Brain) | ~5 hours | C57BL/6J Mice | Oral | [8] |

| AUC0-tz (Plasma) | 20.5 µgh/mL | C57BL/6J Mice | Oral (50 mg/kg) | [8] |

| AUC0-tz (Brain) | 30.6 µgh/mL | C57BL/6J Mice | Oral (50 mg/kg) | [8] |

| Brain:Plasma Ratio | ~1.6 | Mice | - | [4] |

Table 3: In Vivo Efficacy

| Model | Effect | Dosing | Reference |

| Ovarian Carcinoma Xenograft (OVCAR-3) | Significant tumor growth inhibition | Daily oral administration | [1][2] |

| Lymphoma Xenograft (RI-1) | Significant tumor volume decrease | 100 mg/kg/day, oral | [9] |

| NSCLC Xenograft | Potent inhibition of primary tumor growth | Daily oral administration | [7] |

| Tuberous Sclerosis Complex (TSC) Mouse Model | Attenuated epileptic seizures | - | [1][2] |

| Chronic Epilepsy Mouse Model | Significantly increased seizure threshold | Tolerable doses | [4] |

| Huntington's Disease Cell Models | Reduction of mutant huntingtin levels and aggregates | - | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Western Blotting for mTOR Pathway Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation status of mTORC1 and mTORC2 downstream targets, such as S6, 4E-BP1, and Akt.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., A549, OVCAR-3, or lymphoma cell lines) at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 6, or 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for each sample and denature by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE on a polyacrylamide gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Phospho-S6 Ribosomal Protein (Ser235/236)

-

Total S6 Ribosomal Protein

-

Phospho-4E-BP1 (Thr37/46)

-

Total 4E-BP1

-

Phospho-Akt (Ser473)

-

Total Akt

-

GAPDH or β-actin (as a loading control)

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.

-

-

Data Analysis: Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Protocol:

-

Cell Preparation: Culture tumor cells (e.g., OVCAR-3, RI-1) to ~80% confluency. Harvest and resuspend the cells in a mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., NOD-Scid or athymic nude mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width2) / 2.

-

Treatment: When tumors reach a palpable size (e.g., 100-150 mm3), randomize the mice into treatment and control groups. Administer this compound (e.g., 50 or 100 mg/kg) or vehicle control orally, once daily, for the duration of the study (e.g., 21 days).

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the this compound-treated and vehicle-treated groups to determine the anti-tumor efficacy.

Electroconvulsive Seizure Threshold Test

Objective: To assess the anticonvulsant activity of this compound by determining its effect on the seizure threshold in mice.

Protocol:

-

Animal Preparation: Acclimate male mice (e.g., C57BL/6J) to the experimental conditions.

-

Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage) at a predetermined time before the seizure induction.

-

Seizure Induction:

-

Apply a drop of anesthetic/saline solution to the eyes of the mouse.

-

Deliver a brief electrical stimulus (e.g., 60 Hz, 0.2 seconds duration) through corneal electrodes using a constant current stimulator.

-

Start with a sub-threshold current and increase it in a stepwise manner for subsequent mice until a tonic hindlimb extension seizure is observed.

-

-

Threshold Determination: The seizure threshold is defined as the minimum current intensity required to induce a tonic hindlimb extension seizure in 50% of the animals (CC50).

-

Data Analysis: Compare the seizure threshold in the this compound-treated group to the vehicle-treated group. A significant increase in the seizure threshold indicates anticonvulsant activity.

Mandatory Visualizations

Experimental Workflow: In Vivo Xenograft Study

Caption: Workflow for assessing the in vivo efficacy of this compound.

Logical Relationship: this compound's Therapeutic Rationale

Caption: The therapeutic rationale for the use of this compound.

Conclusion and Future Directions

This compound has emerged as a promising therapeutic candidate with a unique profile as a potent, selective, and brain-penetrant dual mTORC1/2 inhibitor. The extensive preclinical data robustly support its potential for the treatment of various cancers and neurological disorders characterized by aberrant mTOR signaling. Its ability to effectively engage mTOR targets in the brain represents a significant advancement in the field.

Further research is warranted to fully elucidate the therapeutic potential of this compound. While preclinical evidence is strong, the transition to clinical evaluation will be a critical step. As of the writing of this guide, detailed protocols for clinical trials involving this compound are not publicly available, which is typical for a compound in its developmental stage. Future clinical investigations will be essential to determine the safety, tolerability, pharmacokinetics, and efficacy of this compound in human patients. The insights gained from such trials will be invaluable in defining its role in the therapeutic landscape for a range of challenging diseases.

References

- 1. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 5. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 8. Characterization of a xenograft model of human ovarian carcinoma which produces ascites and intraabdominal carcinomatosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. OVCAR-3 Xenograft Model - Altogen Labs [altogenlabs.com]

PQR620: A Novel mTORC1/2 Inhibitor for Autophagy Induction in Neurodegenerative Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

PQR620 is a novel, potent, and selective ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase, targeting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[1][2] Developed as a brain-penetrant therapeutic agent, this compound has demonstrated significant promise in preclinical models of neurodegenerative disorders, particularly Huntington's disease, by modulating the cellular process of autophagy.[1] This technical guide provides a comprehensive overview of this compound's role in autophagy induction, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways and experimental workflows.

Mechanism of Action: mTOR Inhibition and Autophagy Induction

The primary mechanism by which this compound induces autophagy is through the direct inhibition of mTOR kinase activity. mTORC1 is a master regulator of cell growth and metabolism and acts as a critical negative regulator of autophagy.[1] Under nutrient-rich conditions, active mTORC1 phosphorylates and inactivates key components of the autophagy initiation complex, including ULK1 (Unc-51 like autophagy activating kinase 1) and ATG13 (Autophagy related 13). By catalytically inhibiting mTOR, this compound prevents this phosphorylation event, leading to the activation of the ULK1 complex and the subsequent initiation of autophagosome formation. This process involves the recruitment of other ATG proteins and the lipidation of LC3 (microtubule-associated protein 1A/1B-light chain 3) to form LC3-II, a hallmark of autophagosome maturation. The resulting autophagosomes sequester cellular components, such as aggregated proteins, and deliver them to the lysosome for degradation.

Quantitative Data

The following tables summarize the key quantitative data regarding the potency, selectivity, and pharmacokinetic properties of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Cell Line/System | Reference |

| mTOR Binding Affinity (Kd) | 6 nM | N/A | [3] |

| mTORC1/2 Inhibition (Median IC50) | 249.53 nM | Lymphoma Cell Lines (n=56) | [4] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Dosing | Reference |

| Brain:Plasma Ratio | ~1.6 | Mice | N/A | [5] |

| Time to Max Concentration (Cmax) in Brain | 30 minutes | Mice | 50 mg/kg (oral) | [3] |

| Half-life (t1/2) in Plasma and Brain | ~5 hours | Mice | 50 mg/kg (oral) | [3] |

| Maximum Tolerated Dose (MTD) | 150 mg/kg | Mice | N/A | [3] |

| In Vivo mTOR Signaling Inhibition | Potent | Mice | 50 mg/kg (oral) | [3] |

Table 3: In Vivo Efficacy of this compound in a Huntington's Disease Model

| Animal Model | Treatment | Outcome | Reference |

| STHdh cells (in vitro) | This compound | Reduction of mutant huntingtin (mHTT) aggregates and soluble mHTT levels | [1] |

| Mouse model | This compound | Potent inhibition of mTOR signaling in the brain | [1] |

Signaling Pathway

The following diagram illustrates the signaling pathway through which this compound induces autophagy.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on autophagy induction and the clearance of mutant huntingtin (mHTT) aggregates. These protocols are based on the methods described in the Neuropharmacology 2020 publication by Schilling et al. and other relevant literature.[1]

Cell Culture and this compound Treatment

Objective: To culture striatal cells expressing mutant huntingtin and treat them with this compound.

Materials:

-

STHdh(Q111)/Hdh(Q111) (STHdhQ111) and STHdh(Q7)/Hdh(Q7) (STHdhQ7) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

G418 (Geneticin)

-

This compound (dissolved in DMSO)

-

6-well tissue culture plates

Procedure:

-

Culture STHdhQ7 and STHdhQ111 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 400 µg/ml G418 at 33°C in a humidified atmosphere with 5% CO2.

-

Seed the cells in 6-well plates at a density of 2 x 10^5 cells per well.

-

Allow the cells to adhere and grow for 24 hours.

-

Prepare stock solutions of this compound in DMSO.

-

Treat the cells with the desired concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) or vehicle (DMSO) for the specified duration (e.g., 24, 48, or 72 hours).

-

Following treatment, harvest the cells for subsequent analysis (Western blotting or filter retardation assay).

Western Blotting for Autophagy Markers

Objective: To assess the induction of autophagy by measuring the levels of LC3-II and p62.

Materials:

-

RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (e.g., 4-20% gradient gels)

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Wash the this compound-treated cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatants using the BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions: anti-LC3B (1:1000), anti-p62 (1:1000), anti-GAPDH (1:5000).

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software. The ratio of LC3-II to LC3-I or GAPDH is calculated to determine the extent of autophagy induction. A decrease in p62 levels indicates increased autophagic flux.

Filter Retardation Assay for mHTT Aggregates

Objective: To quantify the amount of insoluble mHTT aggregates.

Materials:

-

Lysis buffer (20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, protease inhibitors)

-

2% SDS in Tris-buffered saline (TBS)

-

Cellulose acetate membrane (0.2 µm pore size)

-

Dot blot apparatus

-

Blocking buffer (5% non-fat dry milk in TBST)

-

Primary antibody: Mouse anti-huntingtin (EM48)

-

HRP-conjugated secondary antibody (anti-mouse)

-

ECL substrate

Procedure:

-

Lyse the this compound-treated STHdhQ111 cells in the specified lysis buffer.

-

Determine the protein concentration using the BCA assay.

-

Dilute the lysates to a final concentration of 1 mg/ml in a buffer containing 2% SDS and 50 mM DTT.

-

Boil the samples for 5 minutes.

-

Assemble the dot blot apparatus with the cellulose acetate membrane.

-

Apply equal amounts of the protein lysates to each well and filter under vacuum.

-

Wash the wells twice with 0.1% SDS in TBS.

-

Disassemble the apparatus and block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-huntingtin antibody (EM48, 1:1000) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with HRP-conjugated anti-mouse secondary antibody (1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Visualize the dots using an ECL substrate and an imaging system.

-

Quantify the intensity of the dots to determine the relative amount of aggregated mHTT.

Experimental Workflows

The following diagrams illustrate the workflows for the key experiments described above.

Conclusion

This compound is a promising therapeutic candidate that potently induces autophagy through the inhibition of mTORC1 and mTORC2. Its ability to cross the blood-brain barrier and reduce the levels of mutant huntingtin aggregates in preclinical models highlights its potential for the treatment of Huntington's disease and other neurodegenerative disorders characterized by the accumulation of misfolded proteins. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to further investigate the therapeutic utility of this compound and other mTOR inhibitors in the context of autophagy modulation.

References

- 1. Brain-penetrant this compound mTOR and PQR530 PI3K/mTOR inhibitor reduce huntingtin levels in cell models of HD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (this compound), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The novel, catalytic mTORC1/2 inhibitor this compound and the PI3K/mTORC1/2 inhibitor PQR530 effectively cross the blood-brain barrier and increase seizure threshold in a mouse model of chronic epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

PQR620 Signaling Pathway: A Technical Guide to Downstream Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

PQR620 is a novel, potent, and selective ATP-competitive dual inhibitor of mTORC1 and mTORC2 that has demonstrated significant anti-tumor activity in preclinical models.[1][2][3] As a brain-penetrable compound, it also holds promise for neurological disorders.[3][4][5] This technical guide provides an in-depth overview of the downstream signaling effects of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the affected pathways to support further research and drug development efforts.

Introduction to this compound and the mTOR Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct multiprotein complexes: mTORC1 and mTORC2.[1][6] These complexes are central regulators of cell growth, proliferation, metabolism, and survival.[2][6][7] Dysregulation of the mTOR pathway is a common feature in many cancers and neurological diseases.[2][3][6]

First-generation mTOR inhibitors, known as rapalogs, allosterically inhibit mTORC1 but not mTORC2.[1][8] this compound represents a second-generation mTOR inhibitor that directly targets the ATP-binding site of the mTOR kinase domain, leading to the inhibition of both mTORC1 and mTORC2.[1][7] This dual inhibition results in a more comprehensive blockade of mTOR signaling and its downstream effects.[1]

Downstream Signaling Effects of this compound

This compound exerts its cellular effects by modulating the phosphorylation status and activity of key downstream effectors of both mTORC1 and mTORC2.

Inhibition of mTORC1 Signaling

This compound effectively inhibits mTORC1, as evidenced by the reduced phosphorylation of its canonical downstream targets, p70 S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1).[1][9] This disruption leads to a decrease in protein synthesis and cell growth.

Inhibition of mTORC2 Signaling

The inhibition of mTORC2 by this compound is demonstrated by the decreased phosphorylation of Akt at Serine 473 (p-Akt S473).[1][9] mTORC2 is a primary kinase responsible for this phosphorylation event, which is crucial for full Akt activation.[6]

mTOR-Independent Effects

In some cancer types, such as non-small cell lung cancer (NSCLC), this compound has been shown to induce anti-tumor effects through mechanisms independent of mTOR inhibition. These include the inhibition of sphingosine kinase 1 (SphK1), leading to ceramide production and oxidative stress.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound from preclinical studies.

Table 1: In Vitro Anti-Tumor Activity of this compound

| Cell Line Type | Number of Cell Lines | Assay Duration | Median IC50 | Citation |

| Lymphoma | 56 | 72 hours | 250 nM | [1][11] |

Table 2: Biochemical and Cellular Inhibition by this compound

| Parameter | Value | Cell Line | Citation |

| mTOR Kinase Binding (Ki) | 10.8 nM | - | [2] |

| p-Akt (S473) Inhibition (IC50) | 190 nM | - | [2] |

| p-S6 Inhibition (IC50) | 85.2 nM | - | [2] |

Table 3: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Route | Citation |

| Time to Max Concentration (Plasma) | 30 minutes | Oral | [2][7] |

| Time to Max Concentration (Brain) | 30 minutes | Oral | [2][7] |

| Half-life (Plasma and Brain) | > 5 hours | Oral | [2][7] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the this compound signaling pathway and a typical experimental workflow for its analysis.

Caption: this compound inhibits both mTORC1 and mTORC2 complexes.

Caption: Workflow for analyzing this compound's effects on protein phosphorylation.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the downstream effects of this compound.

Western Blotting for Phosphoprotein Analysis

This protocol is used to determine the phosphorylation status of mTOR pathway proteins.

-

Cell Culture and Treatment: Plate cancer cell lines (e.g., DLBCL cell lines TMD8, Ri-1, OCI-LY-1) and grow to 70-80% confluency. Treat cells with this compound (e.g., 2 µM) or DMSO (vehicle control) for a specified time (e.g., 24 hours).[1]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Akt (S473), Akt, p-p70S6K (T389), p70S6K, p-4E-BP1 (T37/46), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Co-Immunoprecipitation (Co-IP) for mTOR Complex Integrity

This protocol is used to assess the effect of this compound on the assembly of mTORC1 and mTORC2.[10]

-

Cell Lysis: Lyse this compound-treated and control cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Pre-clear cell lysates with protein A/G agarose beads. Incubate the pre-cleared lysates with an anti-mTOR antibody overnight at 4°C.[10]

-

Complex Pull-down: Add protein A/G agarose beads to pull down the mTOR-containing protein complexes.

-

Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against mTOR, Raptor (for mTORC1), and Rictor (for mTORC2) to determine if this compound disrupts the interaction between these components.[10]

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol is used to measure the cytotoxic or cytostatic effects of this compound.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Treat cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).[1]

-

Reagent Addition: Add MTT reagent or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Signal Measurement: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

This compound is a potent dual mTORC1/mTORC2 inhibitor with a well-defined downstream signaling signature characterized by the downregulation of key phosphoproteins in the mTOR pathway. Its anti-tumor effects are observed across a range of cancer types, and its ability to cross the blood-brain barrier opens avenues for its investigation in neurological disorders. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.

References

- 1. The Novel TORC1/2 Kinase Inhibitor this compound Has Anti-Tumor Activity in Lymphomas as a Single Agent and in Combination with Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (this compound), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The novel, catalytic mTORC1/2 inhibitor this compound and the PI3K/mTORC1/2 inhibitor PQR530 effectively cross the blood-brain barrier and increase seizure threshold in a mouse model of chronic epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Brain-penetrant this compound mTOR and PQR530 PI3K/mTOR inhibitor reduce huntingtin levels in cell models of HD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Anti-Non-Small Cell Lung Cancer Cell Activity by a mTOR Kinase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

PQR620: A Brain-Penetrant mTORC1/2 Inhibitor for Neurological Disorders

An In-Depth Technical Guide on Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

PQR620 is a novel, potent, and selective ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) complexes 1 and 2 (mTORC1 and mTORC2). Its ability to cross the blood-brain barrier makes it a promising therapeutic candidate for a range of neurological disorders where mTOR signaling is dysregulated. Preclinical studies have demonstrated the potential of this compound in models of Tuberous Sclerosis Complex (TSC) and Huntington's disease, showcasing its ability to modulate key pathological mechanisms. This document provides a comprehensive overview of the preclinical data on this compound in the context of neurological disorders, including its mechanism of action, pharmacokinetic profile, and efficacy in relevant disease models. Detailed experimental methodologies and quantitative data are presented to offer a complete picture of its preclinical development. As of the latest available information, this compound has not entered clinical trials for neurological indications.

Introduction

The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and metabolism. Its aberrant activation is implicated in the pathophysiology of numerous diseases, including cancer and a variety of neurological disorders such as Tuberous Sclerosis Complex, Huntington's disease, Alzheimer's disease, and Parkinson's disease.[1] First-generation mTOR inhibitors, known as rapalogs, have shown limited efficacy in neurological conditions, partly due to their poor brain permeability.[2] this compound was developed as a next-generation, brain-penetrant mTORC1/2 inhibitor to address this limitation.[1]

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the kinase domain of mTOR, thereby blocking the activity of both mTORC1 and mTORC2.[1] This dual inhibition leads to the downstream suppression of key signaling molecules involved in protein synthesis, cell growth, and autophagy.

dot

Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.

Pharmacokinetic Profile

Preclinical studies in mice have demonstrated that this compound possesses favorable pharmacokinetic properties, including good oral bioavailability and excellent brain penetration.

| Parameter | Value | Species | Reference |

| Maximum Concentration (Cmax) in Plasma | 4.8 µg/mL | C57BL/6J mice | [3] |

| Maximum Concentration (Cmax) in Brain | 7.7 µg/mL | C57BL/6J mice | [3] |

| Time to Maximum Concentration (Tmax) in Plasma and Brain | 30 minutes | C57BL/6J mice | [1][4] |

| Half-life (t1/2) in Plasma and Brain | > 5 hours | C57BL/6J and Sprague-Dawley mice | [1][4] |

| Brain-to-Plasma Ratio | ~1.6 | Mice | [5] |

Preclinical Efficacy in Neurological Disorder Models

Tuberous Sclerosis Complex (TSC)

TSC is a genetic disorder characterized by the growth of benign tumors in multiple organs and is often associated with epilepsy. The disease is caused by mutations in the TSC1 or TSC2 genes, leading to hyperactivation of mTORC1.

A preclinical study evaluated the efficacy of this compound in a mouse model of TSC. The study reported that daily dosing of this compound attenuated epileptic seizures.[1]

Experimental Protocol: Tuberous Sclerosis Complex Mouse Model

While the specific details of the protocol are not fully available in the public domain, a general workflow can be inferred from related studies.

dot

Caption: Experimental workflow for this compound testing in a TSC mouse model.

Huntington's Disease

Huntington's disease is a progressive neurodegenerative disorder caused by a CAG repeat expansion in the huntingtin gene, leading to the production of mutant huntingtin protein (mHTT). Inhibition of the mTOR pathway has been shown to promote the clearance of mHTT aggregates through autophagy.

This compound has been evaluated in cellular models of Huntington's disease, where it demonstrated the ability to reduce levels of soluble mHTT and its aggregates.[6]

Experimental Protocol: Huntington's Disease Cell Models

The study utilized striatum-derived STHdh cells and HEK293T cells expressing mutant huntingtin.

// Nodes Cell_Culture [label="Culture of STHdh or HEK293T cells\nexpressing mutant Huntingtin (mHTT)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment with this compound\nat various concentrations", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lysis [label="Cell Lysis and\nProtein Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Western Blot or other immunoassays\nto quantify mHTT levels and aggregation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Outcome [label="Reduction in soluble mHTT\nand aggregates", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges Cell_Culture -> Treatment; Treatment -> Lysis; Lysis -> Analysis; Analysis -> Outcome; }

References

- 1. researchgate.net [researchgate.net]

- 2. The novel, catalytic mTORC1/2 inhibitor this compound and the PI3K/mTORC1/2 inhibitor PQR530 effectively cross the blood-brain barrier and increase seizure threshold in a mouse model of chronic epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Seizure reduction in TSC2‐mutant mouse model by an mTOR catalytic inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Brain-penetrant this compound mTOR and PQR530 PI3K/mTOR inhibitor reduce huntingtin levels in cell models of HD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Connecting Neuronal Cell Protective Pathways and Drug Combinations in a Huntington’s Disease Model through the Application of Quantitative Systems Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PQR620 in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

PQR620 is a potent, selective, and brain-penetrable dual inhibitor of mTORC1 and mTORC2 kinases.[1][2] The mammalian target of rapamycin (mTOR) is a critical regulator of cell proliferation, growth, and survival, and its signaling pathway is frequently overactivated in various cancers.[1][2] this compound acts as an ATP-competitive inhibitor, effectively blocking the downstream signaling of both mTOR complexes.[1][3][4] Preclinical studies have demonstrated its anti-tumor efficacy in a range of in vitro and in vivo cancer models, making it a promising candidate for further development.[1][3][5] These application notes provide a summary of this compound's use in mouse xenograft models and detailed protocols for its application.

Mechanism of Action

This compound targets the kinase activity of mTOR, a central component of two distinct protein complexes, mTORC1 and mTORC2. Inhibition of mTORC1 leads to reduced phosphorylation of downstream effectors such as 4E-BP1 and p70 S6 kinase, which are crucial for protein synthesis and cell cycle progression.[3][4] Concurrently, inhibition of mTORC2 blocks the phosphorylation of AKT at Ser473, disrupting a key survival signaling pathway.[3][4] This dual inhibition results in a cytostatic effect in cancer cells and can induce apoptosis.[3]

Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.

Data Presentation: this compound Dosage and Efficacy in Mouse Xenograft Models

The following tables summarize the quantitative data from various preclinical studies of this compound in mouse xenograft models.

Table 1: this compound Dosage and Administration in Mouse Xenograft Models

| Xenograft Model | Cell Line | Mouse Strain | This compound Dose | Administration Route | Dosing Schedule | Reference |

| Ovarian Carcinoma | OVCAR-3 | Not Specified | Not Specified | Oral | Daily | [1][2][6] |

| Non-Small Cell Lung Cancer | pNSCLC-1 | SCID | 30 mg/kg | Oral Gavage | Daily for 21 days | [5] |

| Non-Small Cell Lung Cancer | A549 | SCID | 30 mg/kg | Oral Gavage | Daily for 21 days | [5] |

| ABC-DLBCL | RI-1 | NOD-Scid | 50 mg/kg | Oral | Daily | [3][7] |

| ABC-DLBCL | RI-1 | NOD-Scid | 100 mg/kg | Oral | Daily for 21 days | [3] |

| GCB-DLBCL | SU-DHL-6 | NOD-Scid | 100 mg/kg | Oral | Daily for 14 days | [4][8] |

| ABC-DLBCL | RIVA | NOD-Scid | 100 mg/kg | Oral | Daily for 21 days | [8] |

Table 2: Efficacy and Tolerability of this compound in Mouse Xenograft Models

| Xenograft Model | Cell Line | Efficacy | Tolerability | Reference |

| Ovarian Carcinoma | OVCAR-3 | Significant tumor growth inhibition | Well tolerated | [1][2][6] |

| Non-Small Cell Lung Cancer | pNSCLC-1 | Robust inhibition of xenograft growth | No apparent toxicities; no change in body weight | [5] |

| Non-Small Cell Lung Cancer | A549 | Largely inhibited xenograft growth | No change in body weight | [5] |

| ABC-DLBCL | RI-1 | Decrease in tumor volumes | No toxicity observed (no body weight loss) | [3] |

| GCB-DLBCL | SU-DHL-6 | 2-fold decrease in tumor volume | Not Specified | [8] |

| ABC-DLBCL | RIVA | 2-fold decrease in tumor volume | Not Specified | [8] |

Experimental Protocols

Protocol 1: General Mouse Xenograft Study with this compound

This protocol outlines the key steps for evaluating the in vivo efficacy of this compound in a subcutaneous mouse xenograft model.

Materials:

-

This compound

-

Vehicle solution (e.g., as specified by the supplier or in relevant publications)

-

Cancer cell line of interest (e.g., A549, RI-1)

-

Matrigel (or other appropriate extracellular matrix)

-

6-8 week old immunodeficient mice (e.g., SCID, NOD-Scid)

-

Sterile syringes and needles

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Cell Culture and Implantation:

-

Culture cancer cells under standard conditions to 80-90% confluency.

-

Harvest and resuspend cells in a sterile solution (e.g., PBS or serum-free media), often mixed with Matrigel to enhance tumor take-rate.

-

Subcutaneously inject the cell suspension (e.g., 5-15 x 10^6 cells) into the flank of each mouse.[3][7][8]

-

-

Tumor Growth and Group Allocation:

-

Monitor mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-150 mm³), use calipers to measure the length and width of the tumors every 2-3 days.[3][4][5][8]

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomize mice into treatment and control groups (n=8-10 per group) with comparable mean tumor volumes.[3][5][7]

-

-

This compound Administration:

-

Monitoring and Data Collection:

-

Study Endpoint and Tissue Collection:

-

At the end of the study, euthanize the mice.

-

Excise the tumors and record their final weight.[5]

-

Tissues can be processed for further analysis (e.g., histology, Western blotting to confirm target engagement).

-

Caption: Experimental workflow for a this compound mouse xenograft study.

Concluding Remarks

This compound has demonstrated significant anti-tumor activity in various mouse xenograft models, supporting its continued investigation as a cancer therapeutic. The provided protocols and data serve as a guide for researchers designing and conducting preclinical studies with this novel mTORC1/2 inhibitor. Adherence to established animal welfare guidelines and institutional protocols is mandatory for all in vivo experiments.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (this compound), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Novel TORC1/2 Kinase Inhibitor this compound Has Anti-Tumor Activity in Lymphomas as a Single Agent and in Combination with Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Anti-Non-Small Cell Lung Cancer Cell Activity by a mTOR Kinase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. lifesciences.tecan.com [lifesciences.tecan.com]

Application Notes and Protocols for PQR620 Oral Administration In Vivo

Introduction

PQR620 is a novel, potent, and selective ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase, with inhibitory activity against both mTOR complex 1 (mTORC1) and mTORC2.[1][2] Developed as a second-generation mTOR inhibitor, it demonstrates high selectivity for mTOR over phosphoinositide 3-kinases (PI3Ks) and a wide panel of other protein and lipid kinases.[1][3] A key characteristic of this compound is its ability to penetrate the blood-brain barrier, making it a promising therapeutic candidate for central nervous system (CNS) disorders in addition to its anti-cancer properties.[1][2][4] Preclinical studies have demonstrated its efficacy in various in vivo models following oral administration, including models for ovarian carcinoma, non-small cell lung cancer (NSCLC), lymphoma, and neurological conditions like tuberous sclerosis complex and epilepsy.[1][2][3][5]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration in Mice [6]

| Parameter | C57BL/6J Mice (50 mg/kg) |

| Time to Cmax (Plasma) | 30 minutes |

| Cmax (Plasma) | 4.8 µg/mL |

| Time to Cmax (Brain) | 30 minutes |

| Cmax (Brain) | 7.7 µg/mL |

| Time to Cmax (Muscle) | 2 hours |

| Cmax (Muscle) | 7.6 µg/mL |

| Half-life (t1/2) (Plasma & Brain) | ~5 hours |

| AUC0-8h (Plasma) | 20.5 µgh/mL |

| AUC0-8h (Brain) | 30.6 µgh/mL |

| AUC0-8h (Muscle) | 32.3 µg*h/mL |

| Brain/Plasma Ratio | ~1.6 |

Table 2: In Vivo Efficacy and Tolerability of this compound [6]

| Animal Model | Indication | Dosing Regimen | Key Findings |

| OVCAR-3 Xenograft (Mouse) | Ovarian Carcinoma | Daily, oral | Significant inhibition of tumor growth.[1][6] |

| pNSCLC-1 Xenograft (SCID Mouse) | Non-Small Cell Lung Cancer | Daily, oral | Potent inhibition of primary NSCLC xenograft growth.[5] |

| Tuberous Sclerosis Complex (Mouse Model) | Epilepsy | Not specified | Attenuation of epileptic seizures.[2] |

| C57BL/6J Mice | Tolerability | Single dose | Maximum Tolerated Dose (MTD) = 150 mg/kg.[6] |

| Rats | Tolerability | 14-day GLP study | MTD = 30 mg/kg. Good tolerability with minor toxicities.[6] |

Experimental Protocols

Protocol 1: Pharmacokinetic and Pharmacodynamic (PK/PD) Evaluation of Orally Administered this compound in Mice

This protocol is based on methodologies described in preclinical evaluations of this compound.[6]

-

Animal Model:

-

Species: Male C57BL/6J mice.

-

Housing: Standard housing conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.

-

Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

-

-

Compound Formulation and Administration:

-

Formulation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).

-

Dose: Administer a single oral dose of 50 mg/kg via gavage.

-

-

Sample Collection:

-

Timepoints: Collect samples at 0.5, 1, 2, 4, 8, and 24 hours post-administration.

-

Blood Collection: At each timepoint, collect blood samples via cardiac puncture or tail vein into tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.

-

Tissue Collection: Following blood collection, euthanize the animals and immediately harvest brain and thigh muscle tissues. Rinse tissues with cold phosphate-buffered saline (PBS), blot dry, and snap-freeze in liquid nitrogen.

-

Storage: Store all plasma and tissue samples at -80°C until analysis.

-

-

Bioanalysis (Pharmacokinetics):

-

Sample Preparation: Perform protein precipitation or liquid-liquid extraction on plasma and homogenized tissue samples to extract this compound.

-

Quantification: Use a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the concentration of this compound in each sample.

-

Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) using appropriate software (e.g., Phoenix WinNonlin).

-

-

Pharmacodynamic Analysis:

-

Tissue Homogenization: Homogenize brain or tumor tissue samples in lysis buffer containing protease and phosphatase inhibitors.

-

Western Blotting: Determine the levels of phosphorylated and total mTOR pathway proteins (e.g., p-S6, p-4E-BP1, p-AKT) via Western blot analysis to confirm target engagement and pathway inhibition at different timepoints.

-

Protocol 2: In Vivo Efficacy Evaluation in a Human Ovarian Carcinoma (OVCAR-3) Xenograft Model

This protocol is a generalized representation based on descriptions of this compound's efficacy studies.[1][6]

-

Cell Culture:

-

Culture OVCAR-3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

-

Animal Model:

-

Species: Female immunodeficient mice (e.g., SCID or athymic nude mice), 6-8 weeks old.

-

Housing and Acclimatization: As described in Protocol 1.

-

-

Tumor Implantation:

-

Cell Preparation: Harvest OVCAR-3 cells during the exponential growth phase and resuspend in sterile PBS or Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

-

Implantation: Subcutaneously inject the cell suspension into the right flank of each mouse.

-

-

Tumor Growth Monitoring and Study Initiation:

-

Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization: When tumors reach a mean volume of approximately 100-150 mm³, randomize the animals into treatment and vehicle control groups.

-

-

Treatment:

-

Formulation: Prepare this compound as described in Protocol 1.

-

Administration: Administer this compound or vehicle control daily via oral gavage.

-

Monitoring: Continue to monitor tumor volume and body weight throughout the study.

-

-

Study Endpoint and Analysis:

-

Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a specified duration of treatment.

-

Tissue Collection: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors and preserve a portion in formalin for immunohistochemistry and snap-freeze the remainder for pharmacodynamic analysis (e.g., Western blotting).

-

Data Analysis: Compare the mean tumor volumes and weights between the treatment and control groups to determine the anti-tumor efficacy of this compound.

-

Visualizations

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (this compound), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Novel TORC1/2 Kinase Inhibitor this compound Has Anti-Tumor Activity in Lymphomas as a Single Agent and in Combination with Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Brain-penetrant this compound mTOR and PQR530 PI3K/mTOR inhibitor reduce huntingtin levels in cell models of HD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Anti-Non-Small Cell Lung Cancer Cell Activity by a mTOR Kinase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

PQR620 solubility in DMSO for experiments

Application Notes: PQR620

Introduction

This compound is a novel, highly potent, and selective ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase.[1][2] It is a brain-penetrant, dual inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which are key regulators of cell growth, proliferation, and survival.[1][2] The PI3K/AKT/mTOR signaling pathway is frequently overactivated in various human cancers and neurological disorders, making this compound a valuable tool for both basic research and drug development.[3][4] These application notes provide detailed information on the solubility of this compound in DMSO, its mechanism of action, and protocols for its use in common cell-based assays.

Physicochemical and Solubility Data

Proper solubilization is critical for accurate and reproducible experimental results. This compound is sparingly soluble in aqueous solutions but shows good solubility in dimethyl sulfoxide (DMSO). It is recommended to use fresh, anhydrous DMSO for preparing stock solutions, as absorbed moisture can reduce solubility.[5]

| Property | Data | Reference |

| CAS Number | 1927857-56-4 | [6] |

| Molecular Formula | C₂₁H₂₅F₂N₇O₂ | [6] |

| Formula Weight | 445.5 g/mol | [6] |

| Solubility in DMSO | 6.4 mg/mL (14.37 mM) with warming | [7] |

| up to 20 mg/mL (44.89 mM) | [5] | |

| Sparingly soluble: 1-10 mg/mL | [6] | |

| Solubility in Ethanol | Slightly soluble: 0.1-1 mg/mL | [6] |

Mechanism of Action: Dual mTORC1/2 Inhibition

This compound exerts its effects by inhibiting the kinase activity of mTOR, a central component of two distinct protein complexes, mTORC1 and mTORC2.

-

mTORC1 Inhibition: By inhibiting mTORC1, this compound blocks the phosphorylation of downstream effectors like p70 S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). This leads to the suppression of protein synthesis and cell growth.[3]

-

mTORC2 Inhibition: this compound also inhibits mTORC2, which is responsible for the full activation of AKT/PKB through phosphorylation at the Serine 473 (Ser473) site.[3][4] Inhibition of mTORC2 disrupts this crucial pro-survival signal.

The dual inhibition of both complexes allows this compound to overcome the feedback activation of AKT that can occur with mTORC1-specific inhibitors like rapamycin.[8]

Caption: this compound inhibits both mTORC1 and mTORC2 complexes in the PI3K/AKT signaling pathway.

In Vitro Activity of this compound

This compound has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.

| Cell Line Type | IC₅₀ Value (72h exposure) | Reference |

| Lymphoma Panel (n=56) | Median IC₅₀: 250 nM | [3][4] |

| General Cancer Panel (n=66) | Mean IC₅₀: 919 nM | [6] |

| A2058 Melanoma | IC₅₀ (pS6): 0.1 µM; IC₅₀ (pAKT S473): 0.2 µM | [7] |

Protocols for Experimental Use

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.

Materials:

-

This compound powder (MW: 445.5 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Water bath or heat block (optional)

Procedure:

-

Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:

-

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 445.5 g/mol * (1000 mg / 1 g) = 4.455 mg

-

-

Weighing: Carefully weigh out 4.455 mg of this compound powder and place it into a sterile microcentrifuge tube.

-

Solubilization: Add 1 mL of anhydrous DMSO to the tube.

-

Mixing: Tightly cap the tube and vortex thoroughly for 2-5 minutes to dissolve the compound.

-

Warming (if necessary): If the compound does not fully dissolve, warm the solution at 37°C for 5-10 minutes, with intermittent vortexing, to aid dissolution.[7]

-

Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term use.

Protocol 2: Cell Viability / Cytotoxicity Assay

This protocol provides a general method for determining the IC₅₀ value of this compound using a tetrazolium-based assay (e.g., MTT).

Caption: Workflow for determining the IC₅₀ of this compound using a cell viability assay.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. A typical concentration range might be from 1 nM to 10 µM. Include a DMSO-only vehicle control.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the this compound dilutions or vehicle control.

-

Incubation: Incubate the plate for 72 hours, consistent with the timing used for published IC₅₀ determinations.[3]

-

Viability Assessment: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the this compound concentration and use non-linear regression to calculate the IC₅₀ value.

Protocol 3: Western Blot Analysis of mTOR Pathway Inhibition

This protocol is designed to confirm the mechanism of action of this compound by observing the phosphorylation status of key downstream targets of mTORC1 and mTORC2.

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at an effective concentration (e.g., 2 µM) or with a DMSO vehicle control for a specified time (e.g., 24 hours).[3][9]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes to denature the proteins.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Phospho-AKT (Ser473) (for mTORC2 activity)

-

Total AKT

-

Phospho-p70 S6 Kinase (Thr389) (for mTORC1 activity)

-

Total p70 S6 Kinase

-

A loading control (e.g., β-Actin or GAPDH)

-

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Imaging: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. A decrease in the phosphorylated forms of AKT and p70 S6K in this compound-treated samples relative to the control indicates successful target engagement.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (this compound), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Novel TORC1/2 Kinase Inhibitor this compound Has Anti-Tumor Activity in Lymphomas as a Single Agent and in Combination with Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The novel, catalytic mTORC1/2 inhibitor this compound and the PI3K/mTORC1/2 inhibitor PQR530 effectively cross the blood-brain barrier and increase seizure threshold in a mouse model of chronic epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Western Blot Detection of p-mTOR (Ser2448) Following PQR620 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction